1-Fluoro-2-[(S)-methanesulfinyl]benzene
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Overview
Description
1-Fluoro-2-[(S)-methanesulfinyl]benzene is an organic compound with the molecular formula C7H7FO2S It is a derivative of benzene, where a fluorine atom and a methanesulfinyl group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-[(S)-methanesulfinyl]benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of fluorobenzene with a methanesulfinyl group. This reaction typically requires a catalyst and specific reaction conditions to ensure the correct substitution pattern .
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-[(S)-methanesulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group under specific conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding fluorobenzene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-Fluoro-2-(methylsulfonyl)benzene.
Reduction: Fluorobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-2-[(S)-methanesulfinyl]benzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[(S)-methanesulfinyl]benzene involves its interaction with various molecular targets. The fluorine atom and methanesulfinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
1-Fluoro-2-methylbenzene: Similar in structure but lacks the methanesulfinyl group.
2-Fluorophenyl methyl sulfone: Contains a sulfone group instead of a sulfinyl group.
Uniqueness: 1-Fluoro-2-[(S)-methanesulfinyl]benzene is unique due to the presence of both a fluorine atom and a methanesulfinyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
777094-91-4 |
---|---|
Molecular Formula |
C7H7FOS |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-fluoro-2-[(S)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H7FOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3/t10-/m0/s1 |
InChI Key |
WGHGBNPMKQBQQV-JTQLQIEISA-N |
Isomeric SMILES |
C[S@](=O)C1=CC=CC=C1F |
Canonical SMILES |
CS(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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